An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
Introduction
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in areas such as oncology and virology.[1][2] The precise structural characterization of its derivatives is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of chemical matter in drug discovery pipelines. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key analog, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine.
As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, decision-based narrative. It explains the causality behind experimental choices, ensuring that each analytical step builds upon the last to create a self-validating system of structural confirmation. The methodologies described are grounded in authoritative analytical chemistry principles and are designed to be directly applicable by researchers and drug development professionals.
Chapter 1: Foundational Analysis - Mass Spectrometry
The first step in characterizing any newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
The "Why": Beyond simply providing a mass, HRMS offers a crucial check on the synthetic outcome. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental formula with high confidence, immediately confirming that the expected atoms have been incorporated.[3] Electrospray Ionization (ESI) is the preferred method for this class of polar, nitrogen-containing molecules as it is a soft ionization technique that typically preserves the molecular ion.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation to form the [M+H]⁺ ion.
-
Instrument: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an ESI source.[4]
-
Calibration: Calibrate the instrument using a known standard (e.g., sodium formate or a commercial calibration mix) immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to at least 10,000 (FWHM).
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value.
Expected Data & Interpretation
The molecular formula for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is C₇H₁₁N₃. The expected HRMS data is summarized below.
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₇H₁₁N₃ | - | - |
| Exact Mass [M] | 137.0953 | - | - |
| [M+H]⁺ Ion | 138.1031 | 138.1029 | -1.45 |
A mass error of < 5 ppm provides strong evidence for the proposed elemental composition. Further structural information can be gleaned from fragmentation patterns (MS/MS), which often involve characteristic losses of small molecules like HCN from the pyrazole ring or cleavage within the tetrahydropyridine ring.[5]
Chapter 2: The Core Framework - 1D NMR Spectroscopy
With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework of the molecule.
The "Why": ¹H and ¹³C NMR are fundamental for determining the number and types of protons and carbons, respectively. The chemical shifts provide information about the electronic environment of each nucleus, while the coupling patterns in the ¹H NMR spectrum reveal connectivity between adjacent protons. For a fused ring system like this, NMR is indispensable for confirming the regiochemistry of the amine substituent.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient relaxation delay (e.g., 2 seconds) for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical spectral width: 0 to 160 ppm.
-
A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
Expected Data & Interpretation
Based on the structure and data from analogous tetrahydropyrazolopyridines and related heterocycles, a set of expected chemical shifts can be predicted.[8][9][10]
| Position | Atom | Expected ¹H Shift (ppm) | Expected Multiplicity | Expected ¹³C Shift (ppm) |
| 2 | CH | ~6.2 - 6.4 | d | ~95 - 100 |
| 3 | CH | ~7.2 - 7.4 | d | ~135 - 140 |
| 4 | CH₂ | ~3.9 - 4.1 | t | ~40 - 45 |
| 5 | CH | ~3.3 - 3.6 | m | ~48 - 52 |
| 6 | CH₂ | ~1.8 - 2.1 | m | ~25 - 30 |
| 7 | CH₂ | ~2.8 - 3.0 | t | ~20 - 25 |
| 5-NH₂ | NH₂ | ~1.5 - 2.5 (broad) | s | - |
-
¹H NMR: The two doublets in the aromatic region (~6.2-7.4 ppm) are characteristic of the pyrazole ring protons. The aliphatic region will show four distinct signals for the tetrahydropyridine ring protons. The broad singlet for the amine protons is exchangeable with D₂O.
-
¹³C NMR: The spectrum is expected to show 7 distinct carbon signals, confirming the molecular symmetry. The chemical shifts will differentiate between the sp² carbons of the pyrazole ring and the sp³ carbons of the saturated ring.
Chapter 3: Unambiguous Connectivity - 2D NMR Spectroscopy
While 1D NMR provides the fundamental pieces, 2D NMR experiments are required to assemble the complete structural puzzle with certainty.
The "Why": 2D NMR reveals correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity through bonds.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, crucial for connecting molecular fragments across quaternary carbons or heteroatoms.
Visualization of the 2D NMR Elucidation Workflow
The following diagram illustrates how different NMR experiments are logically combined to build the final structure.
Caption: Logical workflow for structure elucidation using NMR.
Experimental Protocol: 2D NMR
-
Sample: Use the same sample prepared for 1D NMR.
-
Acquisition: Run standard, gradient-selected COSY, HSQC, and HMBC pulse programs available on the spectrometer software.
-
Processing: Process the 2D data using appropriate window functions and perform phase correction.
-
Analysis:
-
HSQC: Assign each protonated carbon by identifying its cross-peak with the corresponding proton signal.
-
COSY: Starting with an unambiguous signal (e.g., H4), "walk" along the spin system to identify H5, then H6, and H7 through their cross-peaks. Similarly, confirm the H2-H3 coupling.
-
HMBC: This is the key experiment. Look for long-range correlations that bridge the two rings and confirm the position of the amine. For example, a correlation from the H2 proton to the C7a bridgehead carbon, and from the H4 protons to the C3a bridgehead carbon, will confirm the ring fusion. A correlation from the H4 and H6 protons to the C5 carbon will definitively place the amine group at the C5 position.
-
Chapter 4: Ultimate Confirmation - X-ray Crystallography
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including stereochemistry if applicable.
The "Why": X-ray crystallography provides a three-dimensional model of the molecule as it exists in the solid state. It directly visualizes the atomic connectivity and conformation, leaving no room for doubt.[11][12] Obtaining a suitable crystal is often the rate-limiting step, but the definitive nature of the data makes it a worthwhile endeavor for key compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.
-
Solvent/Anti-Solvent Diffusion: Dissolve the compound in a good solvent and layer a poor solvent (an "anti-solvent") on top. Crystals may form at the interface.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Use a modern X-ray diffractometer equipped with a CCD detector.[13] The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The structural model is then refined to best fit the observed data.
Data Presentation: Key Crystallographic Parameters
A successful crystal structure analysis will yield a set of standard parameters that describe the unit cell and the quality of the refined model.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a=8.5, b=10.2, c=9.1 |
| β (°) | The angle of the unit cell for monoclinic systems. | 105.3° |
| R1 | The residual factor, indicating the goodness of fit. | < 0.05 |
| GOF | Goodness-of-fit. | ~1.0 |
Conclusion
The structure elucidation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a systematic process that relies on the logical integration of multiple analytical techniques. This guide outlines a robust workflow, beginning with the confirmation of the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using 1D and 2D NMR, and culminating in absolute confirmation via X-ray crystallography. By understanding the "why" behind each technique and protocol, researchers can confidently and unambiguously characterize novel chemical entities, a cornerstone of successful drug discovery and development.
References
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. (2016). Asian Journal of Chemistry, 28(12), 2601-2604.
-
Synthesis of tetrahydropyrazolopyridine derivatives. (n.d.). ResearchGate.
-
Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry.
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Advances, 13(45), 31635-31651.
-
Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. (2020). RSC Advances, 10(49), 29336-29347.
-
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine. (n.d.). Enamine STORE.
-
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. (2025). BenchChem.
-
4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. (n.d.). PubChem.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). (2013). International Journal of Organic Chemistry, 3(1), 1-8.
-
¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... (n.d.). ResearchGate.
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers. (2002). Molecules, 7(10), 736-743.
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. (2015). European Journal of Medicinal Chemistry, 103, 374-380.
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine. (n.d.). Fluorochem.
-
Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836.
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-amine hydrochloride. (n.d.). ChemScene.
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem.
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1099.
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES, 91(6), 1211-1226.
-
4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIDIN-3-AMINE. (n.d.). ChemicalBook.
-
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine. (n.d.). Chemsrc.
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine. (n.d.). CHIRALEN.
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2020). Molecules, 25(18), 4236.
-
Synthesis of New Chiral 4,5,6,7-Tetrahydro[5][6][7]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. (2007). HETEROCYCLES, 73(1), 267-272.
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). Journal of Medicinal Chemistry, 66(22), 15152-15168.
-
An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. (2025). BenchChem.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 868.
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society, 1(8), 245-248.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2016). Current Topics in Medicinal Chemistry, 16(29), 3480-3505.
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2020). Molecules, 25(21), 5183.
Sources
- 1. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
